PDE4B Enzyme Inhibition Potency: Head-to-Head Against Rolipram
In PDE4B catalytic assays, the target compound (designated 11e/PDE4B-IN-4) demonstrates approximately 300-fold greater potency than the classical PDE4 inhibitor rolipram, and 9-fold superior selectivity for PDE4B over PDE4D compared to rolipram's modest 1.5-fold selectivity [1]. This quantitative advantage directly translates to a wider therapeutic window in cellular and in vivo models.
| Evidence Dimension | PDE4B enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2.82 nM |
| Comparator Or Baseline | Rolipram: IC50 = 850 nM (PDE4B), 1.5-fold PDE4B/PDE4D selectivity |
| Quantified Difference | ~301-fold more potent; 6-fold greater PDE4B selectivity |
| Conditions | Recombinant human PDE4B and PDE4D catalytic domain enzyme assays |
Why This Matters
Researchers requiring selective modulation of PDE4B-driven cAMP signaling without confounding PDE4D-mediated emetic effects should prioritize this compound over rolipram.
- [1] Almatary AM, Salem MSH, Elnagar MR, Aboutaleb MH, Ibrahim TS, Hamdi A, El-Sayed MA. Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights. Bioorg Chem. 2025 Jul 1;161:108511. doi:10.1016/j.bioorg.2025.108511. PMID:40311245. View Source
